molecular formula C17H11FN6O3 B2409632 3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893936-22-6

3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2409632
CAS RN: 893936-22-6
M. Wt: 366.312
InChI Key: OIZBUAKJZWKNBF-UHFFFAOYSA-N
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Description

The compound “3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one” is a small molecule that has been studied for its potential applications in the field of medicinal chemistry . It belongs to the class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .


Synthesis Analysis

The synthesis of this compound involves the use of 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these reactants transform into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Synthesis and Characterization

3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one and similar compounds are synthesized and characterized through various methods, including X-ray single crystal diffraction and spectroscopic techniques (1H NMR, 13C NMR, and IR), alongside Density Functional Theory (DFT) calculations. Such compounds have shown potential in various fields due to their unique structures and properties. For instance, their synthesis and structural elucidation provide insights into the intermolecular interactions and electronic configurations, which are crucial for determining their potential applications in medicinal chemistry and materials science (Lahmidi et al., 2019).

Antimicrobial Activity

These compounds exhibit significant antimicrobial activities. The evaluation of their antibacterial effectiveness against both Gram-positive and Gram-negative bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa highlights their potential as lead compounds for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) assessments indicate these compounds can serve as a basis for designing novel antibacterial drugs with enhanced efficacy and spectrum of activity (Farghaly & Hassaneen, 2013).

Anticancer Properties

The unique mechanism of action of triazolopyrimidines, including their ability to inhibit tubulin polymerization in vitro without binding competitively with paclitaxel, positions them as promising anticancer agents. They have been shown to overcome resistance attributed to several multidrug resistance transporter proteins, indicating their potential in treating various cancer types. The efficacy of these compounds in inhibiting tumor growth in vivo through both oral and intravenous dosing has been demonstrated, suggesting their value in cancer therapy development (Zhang et al., 2007).

properties

IUPAC Name

3-(3-fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN6O3/c18-12-2-1-3-14(8-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-4-6-13(7-5-11)24(26)27/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZBUAKJZWKNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

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